N-tert-butyl-4-fluorobenzenecarboximidamide
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Overview
Description
N-tert-butyl-4-fluorobenzenecarboximidamide is an organic compound characterized by the presence of a tert-butyl group, a fluorine atom, and a carboximidamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-4-fluorobenzenecarboximidamide can be achieved through several methods. One common approach involves the reaction of tert-butyl amines with benzoic acid derivatives. This reaction typically employs condensing agents such as 4-dimethylaminopyridine (DMAP), N,N-diisopropylethylamine (DIPEA), or hydroxybenzotriazole (HOBt) to facilitate the formation of the desired amide . Another method involves the reaction of di-tert-butyl dicarbonate with nitriles, catalyzed by copper(II) triflate (Cu(OTf)2), under solvent-free conditions at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-4-fluorobenzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) to form carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into corresponding amines.
Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Substituted benzene derivatives.
Scientific Research Applications
N-tert-butyl-4-fluorobenzenecarboximidamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-tert-butyl-4-fluorobenzenecarboximidamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor function by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-tert-butyl-4-fluorobenzenesulfonamide: Similar structure but contains a sulfonamide group instead of a carboximidamide group.
N-tert-butyl-4-chlorobenzenecarboximidamide: Similar structure but contains a chlorine atom instead of a fluorine atom.
N-tert-butyl-4-methylbenzenecarboximidamide: Similar structure but contains a methyl group instead of a fluorine atom.
Uniqueness
N-tert-butyl-4-fluorobenzenecarboximidamide is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, stability, and interaction with biological targets, making it valuable for specific applications in research and industry.
Biological Activity
N-tert-butyl-4-fluorobenzenecarboximidamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including its mechanism of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
This compound can be classified as an amidine derivative. The presence of a fluorine atom and a tert-butyl group contributes to its unique chemical properties, which may influence its biological activity.
The biological activity of this compound is primarily linked to its interaction with specific biological targets. Research indicates that compounds with similar structures often interact with enzymes and receptors involved in various signaling pathways. For instance, amidine derivatives are known to modulate the activity of soluble guanylate cyclase (sGC), enhancing the production of cyclic guanosine monophosphate (cGMP), which plays a crucial role in cardiovascular function and neurotransmission .
Biological Activity and Therapeutic Implications
- Antitumor Activity : Preliminary studies suggest that this compound may exhibit antitumor properties. Compounds in this class have been evaluated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Inhibition of Sphingosine Kinase 2 (SphK2) : A related study highlighted the importance of selective SphK2 inhibitors in cancer therapy. Although specific data for this compound is limited, compounds with similar scaffolds have shown promising SphK2 inhibitory activity (IC50 values around 60 µM) which could be extrapolated to predict potential efficacy .
- Neurological Effects : The modulation of ion channels, particularly potassium channels, has been observed with related compounds. This suggests that this compound may also influence neuronal excitability and could be explored for conditions like epilepsy or neuropathic pain .
Case Study 1: Antitumor Efficacy
A recent study investigated a series of amidines, including derivatives similar to this compound, for their antitumor efficacy against various cancer cell lines. The results indicated that certain modifications to the chemical structure significantly enhanced cytotoxicity, suggesting that targeted structural optimization could yield more potent antitumor agents.
Case Study 2: Ion Channel Modulation
In another research effort, the effects of amidine derivatives on potassium channels were evaluated using electrophysiological methods. The findings revealed that these compounds could selectively inhibit specific channel types, offering insights into their potential use in treating disorders associated with ion channel dysregulation.
Data Summary
The following table summarizes key findings from various studies related to the biological activity of this compound and structurally related compounds:
Properties
Molecular Formula |
C11H15FN2 |
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Molecular Weight |
194.25 g/mol |
IUPAC Name |
N'-tert-butyl-4-fluorobenzenecarboximidamide |
InChI |
InChI=1S/C11H15FN2/c1-11(2,3)14-10(13)8-4-6-9(12)7-5-8/h4-7H,1-3H3,(H2,13,14) |
InChI Key |
ZLXBLNCZLLSELU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N=C(C1=CC=C(C=C1)F)N |
Origin of Product |
United States |
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